![molecular formula C7H8BNO5 B1586563 4-Methoxy-3-nitrophenylboronic acid CAS No. 827614-67-5](/img/structure/B1586563.png)
4-Methoxy-3-nitrophenylboronic acid
Overview
Description
4-Methoxy-3-nitrophenylboronic acid is a chemical compound with the empirical formula C7H8BNO5 and a molecular weight of 196.95 . It is a solid substance .
Synthesis Analysis
Pinacol boronic esters, such as 4-Methoxy-3-nitrophenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . 4-Methoxy-3-nitrophenylboronic acid can be used as a reagent in this reaction .
Preparation of Hydroxyphenylnaphthols
4-Methoxy-3-nitrophenylboronic acid can be used in the preparation of hydroxyphenylnaphthols, which are known to be inhibitors of 17β-hydroxysteroid dehydrogenase Type 2 .
Synthesis of Bioactive Combretastatin Analogs
This compound can also be used in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling . Combretastatins are a type of drug used in cancer treatment .
Preparation of Aromatic Nitriles
Aromatic nitriles can be prepared via copper-mediated cyanation using 4-Methoxy-3-nitrophenylboronic acid .
Rhodium-Catalyzed Allylic Arylation
This compound can be used in rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates . This reaction is useful in the synthesis of complex organic molecules .
Protodeboronation of Pinacol Boronic Esters
4-Methoxy-3-nitrophenylboronic acid can be used in the protodeboronation of pinacol boronic esters. This process is part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-Methyl-3-nitrophenylboronic acid, suggests that it should be handled with care to avoid dust formation and inhalation . It should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, or if swallowed, appropriate first aid measures should be taken .
Future Directions
properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVJQNWHRUPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374863 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrophenylboronic acid | |
CAS RN |
827614-67-5 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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